2-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
2-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol It is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)propanamide typically involves the reaction of 1H-1,2,4-triazole with a suitable propanamide derivative. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials . The reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to yield the desired product . This method is efficient and can be adapted for the synthesis of various N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes . The compound can be produced in large quantities using optimized reaction conditions and purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects . For example, it may inhibit the biosynthesis of specific molecules by interacting with key enzymes involved in the biosynthetic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: This compound contains a similar triazole ring but differs in its overall structure and properties.
1,2,4-triazole benzamide derivatives: These compounds share the triazole ring but have different substituents and applications.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific structure, which allows it to interact with various biological targets and undergo diverse chemical reactions.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-4(5(6)10)9-3-7-2-8-9/h2-4H,1H3,(H2,6,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHKIJOLIYQKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=NC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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